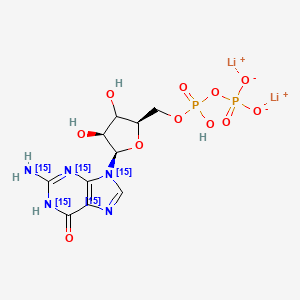
Guanosine 5'-diphosphate-15N5 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-diphosphate-15N5 (dilithium) is a nucleoside diphosphate that has been labeled with nitrogen-15 isotopes. This compound is a derivative of guanosine 5’-diphosphate, which plays a crucial role in various biological processes, including the activation of adenosine 5’-triphosphate-sensitive potassium channels and the modulation of the interleukin-6/stat-3 pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled nitrogen sources and specific reaction conditions to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of guanosine 5’-diphosphate-15N5 (dilithium) involves large-scale synthesis techniques that ensure high purity and yield. The production process includes the use of advanced purification methods to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce guanosine 5’-diphosphate derivatives with additional oxygen atoms, while reduction reactions may yield hydrogenated derivatives .
Scientific Research Applications
Guanosine 5’-diphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies due to its stable isotope labeling.
Biology: Investigated for its role in activating potassium channels and modulating inflammatory pathways.
Medicine: Explored for its potential as an iron mobilizer and its effects on anemia of inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of guanosine 5’-diphosphate-15N5 (dilithium) involves its interaction with specific molecular targets and pathways. It activates adenosine 5’-triphosphate-sensitive potassium channels, which play a role in cellular signaling and ion transport. Additionally, it modulates the interleukin-6/stat-3 pathway, which is involved in inflammatory responses and iron metabolism .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate: The unlabeled version of the compound, which shares similar biological activities but lacks the nitrogen-15 isotopic labeling.
Guanosine 5’-triphosphate: Another nucleoside diphosphate involved in cellular signaling and energy transfer.
Adenosine 5’-diphosphate: A related compound that also plays a role in cellular energy metabolism
Uniqueness
Guanosine 5’-diphosphate-15N5 (dilithium) is unique due to its nitrogen-15 isotopic labeling, which makes it a valuable tool for tracing and quantifying biological processes. This labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a preferred choice for research applications .
Properties
Molecular Formula |
C10H13Li2N5O11P2 |
|---|---|
Molecular Weight |
460.1 g/mol |
IUPAC Name |
dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
AYHHBIHQJFJWSB-HFJMTBGCSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
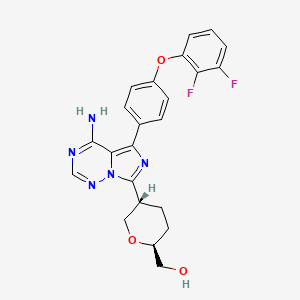
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
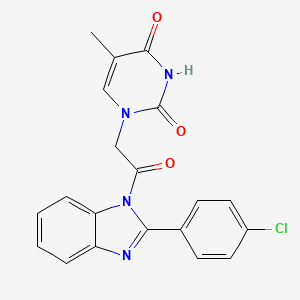

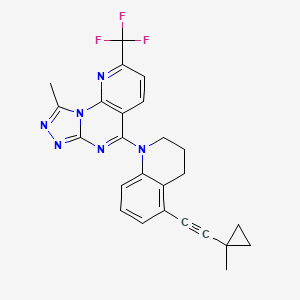
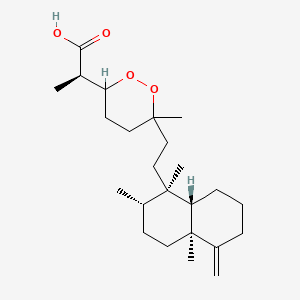
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
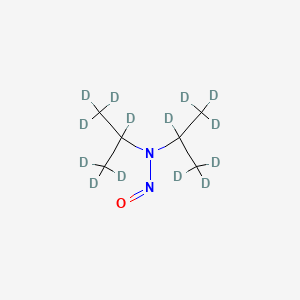

![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)
